molecular formula BNaO3-2 B083475 Trisodium orthoborate CAS No. 13840-56-7

Trisodium orthoborate

Cat. No.: B083475
CAS No.: 13840-56-7
M. Wt: 127.77851
InChI Key: WJZOJDGNGVXSIK-UHFFFAOYSA-N
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Description

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. When combined with sodium, it forms sodium borate, commonly referred to as boric acid, sodium salt. This compound is widely used in various industrial, medical, and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boric acid can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} + 5\text{H}_2\text{O} ] This reaction yields boric acid and sodium chloride as by-products .

Industrial Production Methods: In industrial settings, boric acid is often produced by the hydrolysis of boron trihalides and diborane. For example: [ \text{B}_2\text{H}_6 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{BO}_3 + 6\text{H}_2 ] This method is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Boric acid, sodium salt, undergoes various chemical reactions, including:

    Neutralization: Reacts with strong bases like sodium hydroxide to form sodium borate. [ \text{H}_3\text{BO}_3 + 3\text{NaOH} \rightarrow \text{Na}_3\text{BO}_3 + 3\text{H}_2\text{O} ]

    Complexation: Forms complexes with diols, polyols, and polysaccharides.

    Hydrolysis: Hydrolyzes in water to form boric acid and sodium hydroxide.

Common Reagents and Conditions:

    Reagents: Sodium hydroxide, hydrochloric acid, boron trihalides, diborane.

    Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Major Products:

Scientific Research Applications

Boric acid, sodium salt, has a wide range of applications in scientific research:

Mechanism of Action

Boric acid acts as a Lewis acid, accepting electron pairs from donor molecules. It forms complexes with amino acids, carbohydrates, nucleotides, and vitamins through electron donor-acceptor interactions. These interactions are believed to be beneficial for human health, particularly in the stabilization of sugar molecules and the synthesis of peptides and nucleic acids .

Comparison with Similar Compounds

Uniqueness: Boric acid, sodium salt, is unique due to its ability to form stable complexes with various organic molecules, making it highly versatile in scientific and industrial applications. Its mild antiseptic properties also make it valuable in medical applications .

Biological Activity

Trisodium orthoborate, commonly known as sodium borate or borax, is a sodium salt of boric acid with the chemical formula Na₃BO₃. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and herbicidal properties. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound exhibits unique chemical properties that contribute to its biological activity. When dissolved in water, it partially hydrolyzes to form metaborate ions and hydroxide ions:

 BO3 3+H2O BO2 +3OH\text{ BO}_3\text{ }^{3-}+\text{H}_2\text{O}\rightleftharpoons \text{ BO}_2\text{ }^{-}+3\text{OH}^{-}

This reaction increases the pH of the solution, which can enhance its antimicrobial efficacy. The hydroxide ions produced are known to disrupt cellular membranes, leading to cell lysis in various microorganisms .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various fungi and bacteria:

  • Antifungal Activity : this compound is effective against fungal pathogens such as Candida albicans and Aspergillus niger. Studies indicate that it disrupts fungal cell walls and alters membrane integrity, leading to cell death .
  • Antibacterial Activity : The compound exhibits antibacterial effects against gram-positive and gram-negative bacteria. It is particularly effective in preventing biofilm formation, which is crucial in chronic infections .

Herbicidal Properties

This compound also displays herbicidal activity. It acts by causing desiccation in plants, effectively leading to their death. This property makes it useful in agricultural applications for controlling unwanted vegetation .

Case Studies

  • Fungal Infections : A study evaluated the efficacy of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load when combined with standard antifungal therapies .
  • Bacterial Biofilms : Another investigation focused on the impact of this compound on bacterial biofilms formed by Pseudomonas aeruginosa. The study found that treatment with this compound significantly reduced biofilm thickness and bacterial viability .
  • Agricultural Applications : In a field trial assessing the herbicidal effects of this compound on common weeds, researchers observed a 70% reduction in weed biomass compared to untreated controls, highlighting its potential as an eco-friendly herbicide .

Safety and Toxicology

While this compound is generally recognized as safe for use in various applications, its toxicity profile has been examined in several studies:

  • Cytotoxicity : Research indicates that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cells. However, these concentrations are typically much higher than those used in therapeutic or agricultural settings .
  • Environmental Impact : The compound is considered less harmful to the environment compared to synthetic herbicides and fungicides. Its biodegradability contributes to its favorable ecological profile .

Properties

IUPAC Name

sodium;borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO3.Na/c2-1(3)4;/q-3;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOJDGNGVXSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B([O-])([O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BNaO3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13840-56-7, 14312-40-4
Record name Boric acid (H3BO3), sodium salt (1:?)
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Record name Trisodium orthoborate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boric acid (H3BO3), sodium salt (1:?)
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Record name Trisodium orthoborate
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Record name Orthoboric acid, sodium salt
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